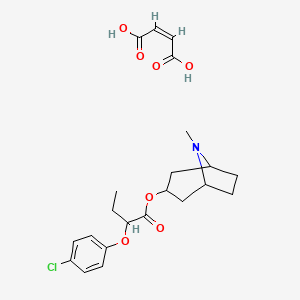
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE): is a polymeric compound that serves as a solid hydrogen fluoride equivalent reagent. It is known for its utility in various fluorination reactions due to its convenient handling and work-up . The compound is composed of poly(4-vinylpyridine) units complexed with hydrogen fluoride, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is synthesized by reacting poly(4-vinylpyridine) with hydrogen fluoride. The resulting polymer contains 35-60% hydrogen fluoride by weight . The preparation involves the careful addition of hydrogen fluoride to the polymer under controlled conditions to ensure the desired composition and properties.
Industrial Production Methods: The industrial production of POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrogen fluoride safely and efficiently. The polymer is produced in batches, with strict quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) undergoes various types of reactions, primarily fluorination reactions. These include:
Hydrofluorination: Addition of hydrogen fluoride to alkenes and alkynes.
Bromofluorination: Addition of both bromine and fluorine to alkenes and alkynes.
Fluorination of Alcohols: Conversion of alcohols to alkyl fluorides.
Common Reagents and Conditions: The common reagents used in these reactions include alkenes, alkynes, and alcohols. The reactions are typically carried out under mild conditions, making the process efficient and convenient .
Major Products: The major products formed from these reactions are alkyl fluorides, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) exerts its effects involves the transfer of hydrogen fluoride to the substrate. The polymeric structure facilitates the controlled release of hydrogen fluoride, allowing for selective fluorination reactions. The molecular targets include alkenes, alkynes, and alcohols, which undergo fluorination to form the desired products .
Comparison with Similar Compounds
Poly(vinylidene fluoride): Another fluorinated polymer used in various applications.
Hydrogen fluoride pyridine: A liquid reagent used for similar fluorination reactions.
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate: A polymeric acidic catalyst used in organic synthesis.
Uniqueness: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is unique due to its solid-state form, which offers advantages in handling and work-up compared to liquid hydrogen fluoride reagents. Its ability to act as a convenient source of hydrogen fluoride for various fluorination reactions makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
130495-33-9 |
|---|---|
Molecular Formula |
C21H24F3N3X2 |
Molecular Weight |
375.43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)
